(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid
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Overview
Description
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid is a complex organic compound that features prominently in peptide synthesis and medicinal chemistry. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group and a tert-butoxycarbonyl (Boc) group, both of which are commonly used as protective groups in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid typically involves multiple steps, starting from the corresponding protected amino acids. One common method involves the use of sodium azide (NaN3) and isobutoxycarbonyl chloride (IBC-Cl) or acid chloride methods . These reactions are carried out under controlled conditions to ensure the stability and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer greater efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of specific functional groups to their reduced forms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide (NaN3), isobutoxycarbonyl chloride (IBC-Cl), and various acid chlorides . Reaction conditions are typically controlled to maintain the stability of the compound and to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of sodium azide and isobutoxycarbonyl chloride can lead to the formation of Fmoc amino acid azides, which are useful intermediates in peptide synthesis .
Scientific Research Applications
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid involves its role as a protective group in peptide synthesis. The Fmoc and Boc groups protect specific functional groups during chemical reactions, preventing unwanted side reactions and allowing for the selective modification of other parts of the molecule . The molecular targets and pathways involved depend on the specific application and the nature of the peptides or molecules being synthesized.
Comparison with Similar Compounds
Similar Compounds
(9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)boronic acid: Similar in structure but contains a boronic acid group.
6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-naphthoic acid: Similar in structure but contains a naphthoic acid group.
Uniqueness
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid is unique due to its combination of Fmoc and Boc protective groups, which provide versatility in peptide synthesis and other organic transformations. This dual protection allows for greater control over reaction conditions and the selective modification of specific functional groups.
Properties
Molecular Formula |
C30H28N2O6 |
---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]acetic acid |
InChI |
InChI=1S/C30H28N2O6/c1-30(2,3)38-29(36)32-16-23(22-14-8-9-15-25(22)32)26(27(33)34)31-28(35)37-17-24-20-12-6-4-10-18(20)19-11-5-7-13-21(19)24/h4-16,24,26H,17H2,1-3H3,(H,31,35)(H,33,34)/t26-/m0/s1 |
InChI Key |
SFASCBWPMSWLOP-SANMLTNESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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